N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
“N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide” is a chemical compound12. Unfortunately, I couldn’t find more detailed information about its use or application12.
Synthesis Analysis
I’m sorry, but I couldn’t find any specific information on the synthesis of this compound132.
Molecular Structure Analysis
The molecular formula of this compound is C19H21NO4S22. However, I couldn’t find any detailed information about its molecular structure12.
Chemical Reactions Analysis
Unfortunately, I couldn’t find any specific information on the chemical reactions involving this compound132.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 391.52. However, I couldn’t find more detailed information about its physical and chemical properties132.
Scientific Research Applications
Synthesis and Reactivity
- The synthesis of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process, employing N-(4,5-dihydrooxazol-2-yl)benzamide as a ligand, has been successfully carried out under mild conditions (Wang et al., 2008).
- A study on chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates led to the formation of N-(2-hydroxyphenyl)benzamides, compounds of biological interest, indicating potential applications in developing bioactive molecules (Singh et al., 2017).
Pharmacological Potential
- Evaluation of new benzothiazole derivatives has shown antioxidant activity in the initial phase of acetaminophen toxicity, indicating their potential use in managing oxidative stress-related conditions (Cabrera-Pérez et al., 2016).
- Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents demonstrated potent antimicrobial activity, indicating their potential application in developing new antibiotics (Bikobo et al., 2017).
Material Science and Corrosion Inhibition
- Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions, indicating their potential application in industrial corrosion protection (Hu et al., 2016).
Molecular Design and Drug Development
- Design and synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as histone deacetylase inhibitors have shown promise in cancer treatment, highlighting their potential in drug discovery (Jiao et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-14(2)24-17-7-5-15(6-8-17)19(21)20(12-18-4-3-10-25-18)16-9-11-26(22,23)13-16/h3-8,10,14,16H,9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRSYJAFIFNECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide |
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